(4-(pyridin-2-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
Description
The compound (4-(pyridin-2-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a methanone derivative featuring a piperazine core substituted with a pyridin-2-ylmethyl group and a pyridine ring modified with a tetrahydro-2H-pyran-4-yl ether moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as GPCRs or enzymes .
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(17-4-5-20(23-15-17)28-19-6-13-27-14-7-19)25-11-9-24(10-12-25)16-18-3-1-2-8-22-18/h1-5,8,15,19H,6-7,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEYCIAPNFTRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Core Modifications
Target Compound vs. Piperidine-Based Analogs ()
- Core Structure: The target compound’s piperazine ring (two nitrogen atoms) differs from piperidine derivatives (one nitrogen) in patents like 1-((3R,4R)-3-(6H-imidazo[...]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone ().
- Substituents : The tetrahydro-2H-pyran-4-yl ether in the target compound contrasts with pyrimidin-2-yl or trifluoromethylphenyl groups in analogs (). The pyranyl group’s oxygen atom may enhance solubility, whereas pyrimidine or trifluoromethyl groups increase lipophilicity and metabolic stability .
Target Compound vs. Arylpiperazine Derivatives ()
- Substitution Patterns: In thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (compound 21, ), the trifluoromethylphenyl group introduces strong electron-withdrawing effects, altering electron density in the piperazine ring. The target compound’s pyridin-2-ylmethyl group may reduce steric hindrance compared to bulkier aryl substituents, favoring entry into hydrophobic pockets .
Physicochemical Properties (Inferred from Structural Data)
Note: LogP and solubility estimates are qualitative, based on substituent contributions.
Research Findings and Implications
Synthetic Flexibility : Methods in (e.g., alkyl chain and ring variations) highlight strategies to optimize the target compound’s substituents for enhanced binding or pharmacokinetics .
Similarity Assessment: Computational methods () indicate that even minor changes (e.g., pyranyl vs. phenyl ethers) significantly alter biological responses, underscoring the need for empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
